"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" chemical properties and structure
"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" chemical properties and structure
This technical guide provides an in-depth analysis of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine , a specialized non-canonical amino acid used in medicinal chemistry to enhance peptide solubility, pharmacokinetic profiles, and receptor binding affinity.
Executive Summary
N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-Mor)-OH ) is a phenylalanine derivative where the phenyl ring's para-position is substituted with a morpholine moiety. This modification transforms the hydrophobic phenylalanine side chain into a polar, hydrogen-bond-accepting pharmacophore.
In drug development, this building block is a "privileged scaffold" used to:
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Increase Solubility: The morpholine ether oxygen and amine nitrogen disrupt aggregation and increase aqueous solubility.
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Modulate DMPK: Morpholine is metabolically stable and can improve blood-brain barrier (BBB) permeability compared to other polar groups.
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Target Specificity: It mimics tyrosine or phenylalanine residues while introducing specific H-bond interactions, often exploited in kinase inhibitors (e.g., mTOR, PI3K) and protein-protein interaction modulators.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The compound consists of an L-phenylalanine backbone protected at the
Figure 1: Structural decomposition of Fmoc-Phe(4-Mor)-OH.
Key Data Table
| Property | Specification |
| Chemical Name | N-Fmoc-4-(4-morpholinyl)-L-phenylalanine |
| Molecular Formula | |
| Molecular Weight | 472.54 g/mol |
| CAS Number (L-isomer) | Not widely indexed (Free amine: 1270153-04-2; D-Fmoc: 2349525-74-0) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |
| Purity Standard | |
| Side Chain pKa | ~5.5 (Conjugate acid of morpholine aniline nitrogen) |
Note on Chirality: While the D-isomer (CAS 2349525-74-0) is commercially cataloged, the L-isomer is the biologically relevant form for native peptide mimicry. Ensure the Certificate of Analysis (CoA) confirms L-configuration (
Solid-Phase Peptide Synthesis (SPPS) Protocol[9]
Mechanistic Considerations
The morpholine nitrogen is a tertiary aniline. Unlike aliphatic amines (pKa ~10.5), its pKa is significantly lower (~5.5) due to conjugation with the phenyl ring and the electron-withdrawing oxygen.
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No Side-Chain Protection Required: It remains unprotonated under basic coupling conditions and does not compete as a nucleophile against the primary amine of the growing peptide chain.
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Steric Bulk: The morpholine ring adds bulk at the para position. While not as hindered as ortho substitutions, high-efficiency coupling reagents (HATU/HOAt) are recommended over standard HBTU/HOBt to prevent deletion sequences.
Self-Validating Coupling Protocol
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang).
Step 1: Resin Swelling [3]
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Action: Swell resin in DMF (Dimethylformamide) for 30 minutes.
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Validation: Resin volume should increase by 3-5x. Visual check for uniform suspension.
Step 2: Fmoc Deprotection
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Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress aspartimide formation if applicable).
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Cycle: Treat 2
5 minutes. -
Wash: DMF (
min). -
Validation (In-Process Control): Perform a UV Monitoring check of the drain solution at 301 nm (dibenzofulvene-piperidine adduct) to confirm deprotection, or a qualitative Kaiser Test on a few resin beads (Blue = Free Amine = Success).
Step 3: Activation & Coupling
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Stoichiometry: 4.0 eq. Fmoc-Phe(4-Mor)-OH : 3.9 eq. HATU : 8.0 eq. DIPEA.
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Procedure:
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Dissolve amino acid and HATU in minimal dry DMF.
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Add DIPEA immediately prior to addition to resin.
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Time: Shake at room temperature for 60–90 minutes.
-
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Why HATU? The morpholine ring can induce minor steric stress. HATU (an azabenzotriazole) accelerates coupling kinetics compared to HBTU.
Step 4: Monitoring (The "Stop/Go" Gate)
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Test: Kaiser Test (Ninhydrin).
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Result:
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Colorless/Yellow beads: Coupling Complete
Proceed. -
Blue beads: Incomplete
Recouple (Double Coupling).
-
-
Note: If the previous residue was Proline, use the Chloranil Test instead.
Step 5: Cleavage
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Cocktail: 95% TFA : 2.5% TIS (Triisopropylsilane) : 2.5%
. -
Time: 2–3 hours.
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Note: The morpholine ring is stable to TFA. The nitrogen will protonate, increasing solubility in the cleavage cocktail.
Figure 2: SPPS Cycle optimized for Fmoc-Phe(4-Mor)-OH incorporation.
Impact on Drug Design & Pharmacokinetics[10]
Solubility Enhancement
The morpholine group acts as a "solubility handle."[4] In standard phenylalanine, the aromatic ring drives aggregation via
Metabolic Stability
Unlike linear alkyl amines which are prone to N-dealkylation by Cytochrome P450 enzymes, the morpholine ring is relatively resistant to oxidative metabolism. This makes Fmoc-Phe(4-Mor)-OH an excellent replacement for Tyrosine or Tryptophan residues to extend peptide half-life (
Receptor Interactions
In kinase inhibitors, the morpholine oxygen often functions as a hinge-binder, accepting a hydrogen bond from the backbone amide of the kinase. This specific interaction vector makes this amino acid highly valuable in structure-based drug design (SBDD).
References
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PubChem. (2025).[1][5] 4-(4-Morpholinyl)-L-phenylalanine (Compound Summary). National Library of Medicine. [Link]
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Journal of Medicinal Chemistry. (2011). Morpholine as a Privileged Scaffold in Medicinal Chemistry. (General Reference on Morpholine PK properties). [Link]
Sources
- 1. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
